molecular formula C8H16O3 B1604974 2-Hydroxy-2-propylpentanoic acid CAS No. 3639-22-3

2-Hydroxy-2-propylpentanoic acid

Cat. No.: B1604974
CAS No.: 3639-22-3
M. Wt: 160.21 g/mol
InChI Key: QFLVRKWAUNYOIV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-propylpentanoic acid is a type of organic compound . It is also known as 2-Propylpentanoic acid, which is a short-chain fatty acid and is widely used as a major drug in the treatment of epilepsy and in the control of several types of seizures .


Synthesis Analysis

The synthesis of this compound involves various biochemical processes. One such process is the D-2-hydroxyacid dehydrogenases (2HADHs) pathway . This pathway contains a wide range of oxidoreductases with various metabolic roles as well as biotechnological applications .

Scientific Research Applications

Analysis of Wine Aroma Compounds

A study optimized a method for the quantitative determination of various hydroxy acids, including 2-hydroxy-2-methylbutanoic acid (2OH2MB) and related compounds, in wines and alcoholic beverages. This research is crucial for understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Ionic Liquids in Catalysis

Research on substituted amines-based ionic liquids, using aliphatic carboxylic acids such as pentanoic acid, revealed their potential in catalytic activities. These ionic liquids, including derivatives of 2-hydroxy ethylammonium pentanoate, have been studied for their physico-chemical properties and catalytic efficiency in aldol condensation processes (Iglesias et al., 2010).

Anti-Cancer Potential

Valproic acid, a derivative of 2-propylpentanoic acid, has shown promise as a potential therapeutic agent for gastric cancer. It targets specific signaling pathways, inhibiting cell proliferation and inducing apoptosis through the modulation of specific genetic factors (Sun et al., 2020).

Drug Synthesis and Modifications

The pharmacological properties of 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid have been evaluated, demonstrating its potential as a new drug with antiepileptic and analgesic activities (Malygin & Yasnetsov, 2021).

Chemical Structure and Toxicity Analysis

A study conducted on branched carboxylic acids, including 2-propylpentanoic acid, used transcriptomics and other mode-of-action-based methods to assess their toxicity and chemical properties. This research supports the use of these acids in safer drug development and environmental applications (Wu et al., 2022).

Synthesis of Biodegradable Polymers

Research into the synthesis of 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' biodegradable polylactide, highlights its significance in developing polymers with tailored physicochemical properties. This has implications for environmentally friendly material science applications (Zhang, Ren, & Baker, 2014).

Optimization of Chemical Processes

Studies on 2-aminopentane-1,5-diol derivatives have led to advancements in chemo- and regioselective acylation processes, beneficial for the optimization of various chemical synthesis procedures (Yoshida, Shigeta, Furuta, & Kawabata, 2012).

Molecular Docking and Quantum Computational Studies

Quantum computational and spectroscopic studies on derivatives of 2-phenylbutanoic acid, including 2-hydroxy-2-phenylbutanoic acid, provide insights into their potential as drug candidates. This includes analysis of their interactions with proteins, important for drug development (Raajaraman, Sheela, & Muthu, 2019).

Bioremediation and Environmental Applications

The role of enzymes such as laccase in the bioremediation of environmental pollutants like Bisphenol A has been studied, showcasing the utility of 2-hydroxy compounds in environmental clean-up processes (Chhaya & Gupte, 2013).

Safety and Hazards

2-Hydroxy-2-propylpentanoic acid may pose certain health risks. It is known to cause skin irritation, serious eye damage, and may damage the unborn child . It is also harmful if swallowed .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxy-2-propylpentanoic acid are not fully understood due to limited research. It is known that carboxylic acids like this compound can participate in various biochemical reactions. They can act as proton donors due to the presence of the acidic carboxyl group, and can form esters, amides, and anhydrides . The hydroxyl group in this compound may also participate in reactions such as esterification .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to limited studies. Carboxylic acids can influence cellular processes in various ways. For example, they can affect the pH of the cellular environment, influence enzyme activity, and participate in energy production through various metabolic pathways .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-studied. Carboxylic acids can interact with biomolecules in several ways. They can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function . They can also participate in enzymatic reactions as substrates or inhibitors .

Metabolic Pathways

Carboxylic acids can be metabolized in the body through various pathways, including β-oxidation, a major metabolic pathway for fatty acids .

Transport and Distribution

Carboxylic acids can passively diffuse across cell membranes, and their transport can also be facilitated by specific transport proteins .

Subcellular Localization

Carboxylic acids are generally found throughout the cell due to their ability to cross biological membranes .

Properties

IUPAC Name

2-hydroxy-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLVRKWAUNYOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310595
Record name 2-hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3639-22-3
Record name 2-Hydroxy-2-propylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3639-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-propylpentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3639-22-3
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Record name 2-hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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